molecular formula C17H20N4OS B5788122 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Cat. No.: B5788122
M. Wt: 328.4 g/mol
InChI Key: OJPASYDNWBPGOH-UHFFFAOYSA-N
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Description

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclohexene moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced via alkylation reactions using cyclohexene derivatives and suitable alkylating agents.

    Urea Linkage Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced thiadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted urea compounds.

Scientific Research Applications

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
  • 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
  • 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)urea

Uniqueness

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its cyclohexene moiety and thiadiazole ring contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12-7-9-14(10-8-12)18-16(22)19-17-21-20-15(23-17)11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPASYDNWBPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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